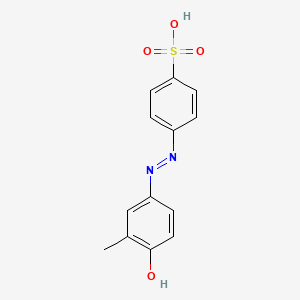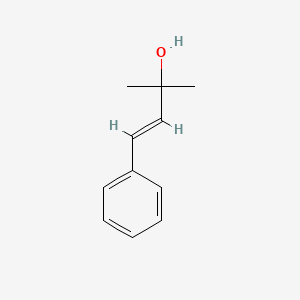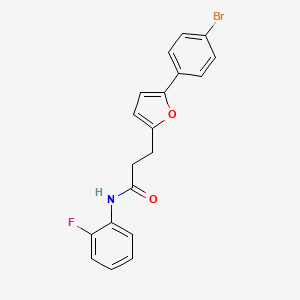
1,3-Bis(1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1-phenylethyl)urea is an organic compound that has garnered attention for its potential applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which consists of two phenylethyl groups attached to a urea moiety. The presence of these phenylethyl groups imparts specific chemical properties that make this compound a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(1-phenylethyl)urea can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenylethylamine with phosgene, followed by the addition of another equivalent of 1-phenylethylamine. The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: The phenylethyl groups can undergo substitution reactions with electrophiles, resulting in the formation of substituted urea compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Research has explored the biological activity of 1,3-Bis(1-phenylethyl)urea, including its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: The compound’s potential therapeutic properties are being studied, particularly in the context of drug development for diseases such as cancer and neurodegenerative disorders.
Industry: This compound is used as a corrosion inhibitor for carbon steel in acidic environments, demonstrating its practical applications in industrial settings
Mechanism of Action
The mechanism of action of 1,3-Bis(1-phenylethyl)urea varies depending on its application. As a corrosion inhibitor, the compound adsorbs onto the surface of carbon steel, forming a protective layer that prevents corrosion. This adsorption process follows the Langmuir adsorption isotherm and is exothermic in nature . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
1,3-Bis(1-phenylethyl)urea can be compared to other similar compounds, such as:
1,3-Bis(1-phenylpropan-2-yl)urea: This compound has a similar structure but with a different substitution pattern on the phenylethyl groups.
1,3-Phenylene-based symmetrical bis(urea-1,2,3-triazole) hybrids: These compounds have been studied for their antimicrobial properties and potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
86918-15-2 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1,3-bis(1-phenylethyl)urea |
InChI |
InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)18-17(20)19-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,19,20) |
InChI Key |
DECSQLJEZMEBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)



![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)





![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)
